molecular formula C43H26N8Na4O14S4 B12379252 Direct Blue 85

Direct Blue 85

Cat. No.: B12379252
M. Wt: 1098.9 g/mol
InChI Key: HIEDOYRWOABXMI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Blue 85 is synthesized through a series of diazotization and coupling reactions. The general synthetic route involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with another aromatic compound to form an azo dye.

The reaction conditions typically involve maintaining a low temperature during the diazotization process to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The process includes:

    Preparation of Diazonium Salt: The aromatic amine is diazotized in a reactor with controlled temperature and pH.

    Coupling Reaction: The diazonium salt is then transferred to another reactor where it is coupled with the aromatic compound.

    Purification: The resulting dye is purified through filtration and washing to remove any unreacted materials and by-products.

    Drying and Packaging: The purified dye is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Direct Blue 85 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Direct Blue 85 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Direct Blue 85 involves its interaction with the substrate through various forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The dye molecules align themselves along the fibers of the substrate, allowing for strong adherence and uniform coloration .

Molecular Targets and Pathways

The primary molecular targets of this compound are the hydroxyl groups present in cellulosic fibers. The dye molecules form hydrogen bonds with these groups, leading to strong attachment and resistance to washing .

Comparison with Similar Compounds

Direct Blue 85 can be compared with other direct dyes such as:

Uniqueness

This compound is unique due to its high solubility in water, strong adherence to cellulosic fibers, and its ability to produce bright and uniform shades on fabrics. Its chemical structure allows for various modifications, making it versatile for different applications .

Conclusion

This compound is a versatile and widely used dye with significant applications in various fields. Its unique chemical properties and strong adherence to substrates make it an essential compound in the textile, paper, and research industries.

Properties

Molecular Formula

C43H26N8Na4O14S4

Molecular Weight

1098.9 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[(4-amino-3-sulfonatophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-benzamido-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C43H30N8O14S4.4Na/c44-34-13-7-26(20-39(34)68(60,61)62)46-47-37-16-14-35(30-11-8-27(21-32(30)37)66(54,55)56)48-49-38-17-15-36(31-12-9-28(22-33(31)38)67(57,58)59)50-51-41-40(69(63,64)65)19-24-18-25(6-10-29(24)42(41)52)45-43(53)23-4-2-1-3-5-23;;;;/h1-22,52H,44H2,(H,45,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65);;;;/q;4*+1/p-4

InChI Key

HIEDOYRWOABXMI-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=C(C=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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